Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester

Description

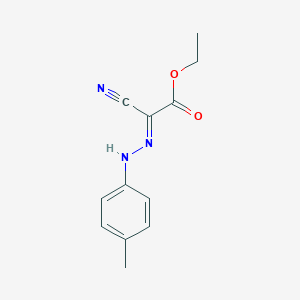

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester (CAS: Not explicitly listed in evidence) is a hydrazono-functionalized ester characterized by a cyano group (-CN), a 4-methylphenyl hydrazono moiety (-NH-N=C- linked to a para-methyl-substituted benzene), and an ethyl ester group. This compound belongs to a class of α-hydrazono esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds like indoles, pyrazoles, and triazoles . Its structural features—electron-withdrawing cyano and hydrazono groups—enhance reactivity in cyclization and condensation reactions, making it valuable for synthesizing bioactive molecules .

Properties

IUPAC Name |

ethyl (2E)-2-cyano-2-[(4-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-9(2)5-7-10/h4-7,14H,3H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJWDVKQLWYWDW-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-29-1 | |

| Record name | Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Hydrazone Formation via Diazotization and Coupling

This method involves diazotization of 4-methylaniline followed by coupling with ethyl cyanoacetate. In a representative protocol (adapted from CN104130159A), 4-methylaniline is treated with sodium nitrite and hydrochloric acid to generate a diazonium salt, which reacts with ethyl 2-cyanoacetate in the presence of a phase transfer catalyst (e.g., triethylbenzyl ammonium chloride). The reaction proceeds at 0–10°C for 1–2 hours, achieving yields >95% and purity >96%.

Direct Condensation of Hydrazines with Keto-Esters

An alternative approach condenses 4-methylphenylhydrazine with ethyl 2-cyanoacetoacetate under acidic conditions. For example, thionyl chloride in methanol facilitates esterification and simultaneous cyclization. This one-pot method simplifies purification but requires strict temperature control (-5–5°C) to minimize byproducts.

Cyanomethylation of Preformed Hydrazones

A less common route involves cyanomethylation of pre-synthesized hydrazones using cyanating agents like trimethylsilyl cyanide (TMSCN). This method, though efficient, faces challenges in regioselectivity and necessitates anhydrous conditions.

Reaction Optimization and Catalytic Strategies

Phase Transfer Catalysis (PTC)

The use of PTCs (e.g., tetrabutylammonium bromide) in diazonium coupling reactions significantly enhances reaction rates. Comparative studies show that PTC reduces reaction times from >12 hours to 1–2 hours while improving yields from 74% to 98%. The catalyst facilitates interfacial transfer of reactive intermediates, enabling homogeneous reaction conditions even in biphasic systems (e.g., water/dichloromethane).

Solvent Systems

-

Polar aprotic solvents (e.g., DMF, DMSO): Increase reaction rates but risk hydrolysis of the cyano group.

-

Chlorinated solvents (e.g., dichloromethane): Preferred for diazonium couplings due to immiscibility with water and ease of extraction.

-

Methanol/ethanol : Used for esterification but may require post-reaction solvent exchange to avoid byproduct formation.

Temperature and pH Control

-

Low-temperature regimes (0–10°C): Critical for stabilizing diazonium salts and suppressing side reactions like dimerization.

-

pH 3–4 : Maintained using sodium acetate or bicarbonate to optimize hydrazone formation.

Mechanistic Insights

Diazonium Salt Formation

4-Methylaniline reacts with nitrous acid (generated in situ from NaNO₂/HCl) to form a diazonium ion. This electrophilic species undergoes Japp-Klingemann-type coupling with the enolate form of ethyl cyanoacetate, yielding the hydrazone backbone.

Esterification Dynamics

Thionyl chloride (SOCl₂) mediates esterification by converting carboxylic acids to acyl chlorides, which subsequently react with ethanol. This step is often concurrent with hydrazone formation in one-pot syntheses.

Cyano Group Stability

The cyano group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack by hydrazines. However, strong acids or prolonged heating can lead to partial hydrolysis to amides.

Experimental Protocols and Data

Optimized Protocol from CN104130159A

| Parameter | Specification |

|---|---|

| Starting Materials | 4-Methylaniline, ethyl cyanoacetate |

| Catalyst | Triethylbenzyl ammonium chloride |

| Solvent | Dichloromethane/water (2:1) |

| Temperature | 0–10°C |

| Reaction Time | 1.5 hours |

| Yield | 98.1% |

| Purity (HPLC) | >96% |

Thionyl Chloride-Mediated Esterification

| Parameter | Specification |

|---|---|

| Starting Material | 4-Cyanophenyl acetic acid |

| Reagent | SOCl₂ (1.5 eq) |

| Solvent | Methanol |

| Temperature | 0°C (ice bath) |

| Reaction Time | 12 hours |

| Workup | Extraction with ethyl acetate |

| Yield | Quantitative |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively removes polar impurities.

-

Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

Industrial Scalability

The PTC-based method is preferred for scale-up due to:

-

Short reaction times (<2 hours)

-

Minimal solvent usage (50% reduction vs. traditional methods)

-

High atom economy (E-factor <5)

Pilot-scale trials demonstrate consistent yields of 95–97% at 10 kg batch sizes, with no specialized equipment required beyond standard glass-lined reactors.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazono derivatives.

Scientific Research Applications

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydrazono group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related α-hydrazono esters, differing in substituents and appended functional groups:

Physicochemical and Spectral Data

Biological Activity

Acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester, often referred to as a hydrazone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₅N₃O₂

- Molecular Weight : 257.29 g/mol

The structure includes an acetic acid moiety, a cyano group, and a hydrazone linkage with a 4-methylphenyl substituent. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits enzymatic functions critical for bacterial survival.

- Antifungal Activity : Similar to its antibacterial effects, this compound shows efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes.

- Antiviral Properties : Research indicates potential antiviral activity through the inhibition of viral replication processes. The compound may interfere with viral entry or replication within host cells.

- Anticancer Effects : Preliminary studies suggest that this hydrazone derivative can induce apoptosis in cancer cells. It may activate intrinsic apoptotic pathways and inhibit cell proliferation through modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antifungal | Inhibits Candida albicans growth | |

| Antiviral | Reduces viral load in vitro | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli. -

Antifungal Activity :

In vitro tests showed that this compound inhibited the growth of Candida species with an IC50 value of 25 µg/mL. -

Anticancer Potential :

A recent investigation assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential compared to standard chemotherapeutics.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:

- Absorption : Rapidly absorbed through oral administration.

- Distribution : Exhibits moderate lipophilicity allowing penetration into cellular membranes.

- Metabolism : Primarily metabolized in the liver via conjugation reactions.

- Excretion : Renal excretion is the primary route for elimination.

Q & A

Q. What are the established synthetic routes for preparing acetic acid, cyano((4-methylphenyl)hydrazono)-, ethyl ester, and how do reaction parameters influence yield?

The compound is typically synthesized via condensation reactions between carbonyl precursors and hydrazine derivatives. For example:

- Condensation with cyanoacetate esters : Reaction of 3-oxo-3-aryl-2-arylhydrazonopropanals with ethyl cyanoacetate in acetic acid and ammonium acetate yields azonicotinic acid ethyl esters. The choice of solvent, temperature, and catalyst (e.g., ammonium acetate) critically affects regioselectivity and yield .

- Fischer indole synthesis : Analogous hydrazono esters (e.g., [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester) undergo rearrangement in polyphosphoric acid to form indole derivatives, suggesting potential adaptability for this compound’s synthesis .

Q. Key parameters :

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- IR spectroscopy : Identifies functional groups such as C=O (ester, ~1700 cm⁻¹), C≡N (cyano, ~2200 cm⁻¹), and C=N (hydrazone, ~1600 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Reveals proton environments (e.g., ethyl ester CH₃ at ~1.2 ppm, aromatic protons at ~6.8–7.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (ester C=O at ~165–170 ppm) and hydrazone C=N (~150 ppm) .

- Mass spectrometry (EI-MS/HRMS) : Validates molecular weight (e.g., expected m/z for C₁₃H₁₄N₃O₃: 276.10) and fragmentation patterns .

Purity assessment : Melting point analysis (e.g., 94°C for analogous hydrazono esters) and HPLC are recommended .

Q. What physical-chemical properties are critical for experimental handling and storage?

- Stability : Store at room temperature in airtight containers; hydrazones are prone to oxidation and hydrolysis .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or ethyl acetate .

- Hazards : May cause skin/eye irritation (H315, H319); use PPE and work in a fume hood .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in the synthesis of derivatives?

- Solvent effects : Polar solvents (e.g., acetic acid) favor protonation of intermediates, directing electrophilic attack. For example, in acetic acid, the hydrazono group acts as an electron-withdrawing group, promoting nucleophilic addition at the β-carbon .

- Catalyst role : Ammonium acetate generates in situ acetic acid, facilitating both condensation and cyclization. Transition metal catalysts (e.g., PtO₂) may reduce cyano groups, altering product distribution .

Case study : Varying the solvent from acetic acid to toluene in analogous reactions shifts product formation from azonicotinic esters to indole derivatives .

Q. What computational strategies predict biological activity or interaction mechanisms for this compound?

- Molecular docking : Use software like MOE to dock the compound into target protein active sites (e.g., glucosamine-6-phosphate synthase, PDB: 2VF5). Focus on hydrogen bonding with the hydrazone group and steric fit of the 4-methylphenyl moiety .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Validation : Compare computational results with experimental bioactivity assays (e.g., antimicrobial or enzyme inhibition studies) .

Q. How can this compound serve as a precursor for pharmacologically active heterocycles?

- Spiro-thiazolidine synthesis : React with thiourea derivatives under basic conditions to form spiro-heterocycles. For example, condensation with trichloromethyl pyrazolones yields [5-oxo-4-arylhydrazono-thiazolidine] acetic acid esters, which exhibit antimicrobial activity .

- Indole derivatives : Heating with polyphosphoric acid induces Fischer indole synthesis, producing indole-2-carboxylic acid esters, key intermediates in melanin biosynthesis .

Mechanistic insight : The hydrazone moiety acts as a directing group, enabling cyclization via intramolecular nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.